molecular formula C10H11BrClNO B14067254 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14067254
M. Wt: 276.56 g/mol
InChI Key: XDQZHECIGHRGMI-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine or chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

  • 1-(3-Amino-2-(chloromethyl)phenyl)-2-chloropropan-1-one
  • 1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one
  • 1-(3-Amino-2-(bromomethyl)phenyl)-2-fluoropropan-1-one

Uniqueness: 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the amino group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5,13H2,1H3

InChI Key

XDQZHECIGHRGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)CBr)Cl

Origin of Product

United States

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